molecular formula C12H17F3N4O2S B12227994 N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}methanesulfonamide

N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}methanesulfonamide

Cat. No.: B12227994
M. Wt: 338.35 g/mol
InChI Key: AGGUNMUIMANDII-UHFFFAOYSA-N
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Description

N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}methanesulfonamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a trifluoromethyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}methanesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as 2,4-dichloro-6-(trifluoromethyl)pyrimidine and an amine derivative.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where the pyrimidine intermediate reacts with a piperidine derivative.

    Methylation and Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}methanesulfonamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to various effects:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune responses.

Comparison with Similar Compounds

N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}methanesulfonamide can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

    • N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}methanesulfonamide
    • 4-(trifluoromethyl)pyrimidine derivatives
    • Piperidine-based sulfonamides
  • Uniqueness

    • The presence of the trifluoromethyl group imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability.
    • The combination of the pyrimidine and piperidine moieties enhances the compound’s ability to interact with a wide range of biological targets.

Properties

Molecular Formula

C12H17F3N4O2S

Molecular Weight

338.35 g/mol

IUPAC Name

N-methyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]methanesulfonamide

InChI

InChI=1S/C12H17F3N4O2S/c1-18(22(2,20)21)9-4-3-5-19(7-9)11-6-10(12(13,14)15)16-8-17-11/h6,8-9H,3-5,7H2,1-2H3

InChI Key

AGGUNMUIMANDII-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCN(C1)C2=NC=NC(=C2)C(F)(F)F)S(=O)(=O)C

Origin of Product

United States

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